3-Fluorobutan-2-amine hydrochloride

Catalog No.
S14020470
CAS No.
M.F
C4H11ClFN
M. Wt
127.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorobutan-2-amine hydrochloride

Product Name

3-Fluorobutan-2-amine hydrochloride

IUPAC Name

3-fluorobutan-2-amine;hydrochloride

Molecular Formula

C4H11ClFN

Molecular Weight

127.59 g/mol

InChI

InChI=1S/C4H10FN.ClH/c1-3(5)4(2)6;/h3-4H,6H2,1-2H3;1H

InChI Key

ZUDXXAAVZRUQAP-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)F)N.Cl

3-Fluorobutan-2-amine hydrochloride is an organic compound characterized by the presence of a fluorine atom, an amine functional group, and a hydrochloride salt form. Its chemical formula is C4H10ClFC_4H_{10}ClF and it features a butane backbone with a fluorine substituent at the 3-position and an amine group at the 2-position. This compound is typically encountered as a white crystalline solid and is soluble in water due to its hydrochloride form, which enhances its stability and reactivity in various applications.

Typical of amines and haloalkanes:

  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles in nucleophilic substitution reactions, which are common for haloalkanes. The reaction can be influenced by factors such as solvent polarity and the nature of the nucleophile.
  • Amine Reactivity: As a secondary amine, it can undergo reactions such as acylation, where it reacts with acyl chlorides to form amides. It may also participate in reductive amination processes.
  • Formation of Salts: The hydrochloride form allows for the formation of salts with various acids, enhancing its solubility and utility in biological systems.

The biological activity of 3-Fluorobutan-2-amine hydrochloride is primarily linked to its potential as a pharmacological agent. Compounds with similar structures often exhibit activity as neurotransmitter modulators or in other therapeutic roles. The presence of the fluorine atom can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Research indicates that compounds containing fluorinated amines may exhibit enhanced binding affinity to certain biological targets due to the electronegative nature of fluorine, which can stabilize interactions with proteins or enzymes.

Several synthesis methods have been reported for 3-Fluorobutan-2-amine hydrochloride:

  • Fluorination of Butan-2-amine: This method involves the direct fluorination of butan-2-amine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
  • Reduction Reactions: Starting from corresponding ketones or aldehydes, reduction reactions can yield the desired amine structure. For example, 3-fluorobutan-2-one can be reduced using lithium aluminum hydride or borohydride reagents.
  • Halogen Exchange Reactions: In some cases, halogen exchange reactions (e.g., via nucleophilic substitution) can convert other haloalkanes into the desired fluorinated product.

3-Fluorobutan-2-amine hydrochloride has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds or act as a lead compound for drug development targeting specific receptors or enzymes.
  • Chemical Research: Its unique structure makes it a valuable reagent for studying reaction mechanisms involving amines and halogenated compounds.
  • Material Science: Fluorinated compounds are often used to modify material properties; thus, this compound could find use in polymer chemistry or coatings.

Interaction studies involving 3-Fluorobutan-2-amine hydrochloride focus on its binding affinity with biological targets such as receptors or enzymes. These studies help elucidate its potential therapeutic roles and side effects.

  • Receptor Binding Studies: Investigations into how this compound interacts with neurotransmitter receptors could reveal its efficacy as a modulator in neurological applications.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized within biological systems helps predict its pharmacological profile and safety.

Several compounds share structural similarities with 3-Fluorobutan-2-amine hydrochloride. These include:

Compound NameChemical FormulaDescription
1-Fluoro-2-butanamineC4H10FNC_4H_{10}FNA primary amine that lacks the secondary amine structure.
2-FluoroethylamineC2H6FNC_2H_6FNA smaller fluoroalkyl amine that may exhibit different reactivity patterns.
4-FluorobutylamineC4H10FNC_4H_{10}FNA butyl derivative with potential applications in organic synthesis.
3-Chlorobutan-2-amineC4H10ClNC_4H_{10}ClNSimilar structure but with chlorine instead of fluorine, affecting reactivity.

Uniqueness

The uniqueness of 3-Fluorobutan-2-amine hydrochloride lies in its combination of a secondary amine structure with a fluorinated carbon chain. This configuration may enhance its lipophilicity and biological activity compared to non-fluorinated analogs, making it particularly interesting for pharmaceutical research and development. The presence of both an amine and a halogen allows for diverse chemical reactivity not seen in simpler compounds.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

127.0564052 g/mol

Monoisotopic Mass

127.0564052 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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